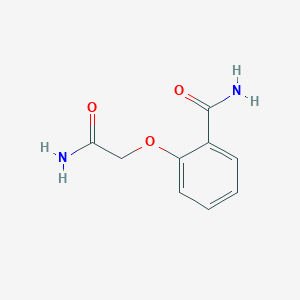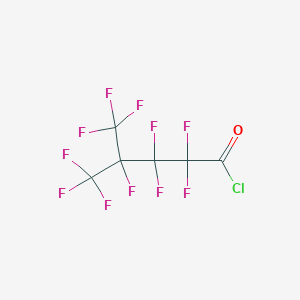
2,2,3,3,4,5,5,5-Octafluoro-4-(trifluoromethyl)pentanoyl chloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,2,3,3,4,5,5,5-Octafluoro-4-(trifluoromethyl)pentanoyl chloride is a highly fluorinated organic compound It is characterized by the presence of multiple fluorine atoms, which impart unique chemical properties such as high thermal stability and resistance to solvents
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2,2,3,3,4,5,5,5-Octafluoro-4-(trifluoromethyl)pentanoyl chloride typically involves the fluorination of precursor compounds. One common method is the reaction of 2,2,3,3,4,5,5,5-Octafluoro-4-(trifluoromethyl)pentanoic acid with thionyl chloride (SOCl2) under controlled conditions. The reaction proceeds as follows:
C6HF11O2+SOCl2→C6HF11OCl+SO2+HCl
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure precise control over reaction conditions and to handle the exothermic nature of the reaction. The use of advanced fluorination techniques and catalysts can enhance yield and purity.
Análisis De Reacciones Químicas
Types of Reactions
2,2,3,3,4,5,5,5-Octafluoro-4-(trifluoromethyl)pentanoyl chloride undergoes various chemical reactions, including:
Substitution Reactions: It can react with nucleophiles such as amines and alcohols to form corresponding amides and esters.
Hydrolysis: In the presence of water, it hydrolyzes to form 2,2,3,3,4,5,5,5-Octafluoro-4-(trifluoromethyl)pentanoic acid.
Reduction: It can be reduced to form alcohol derivatives under specific conditions.
Common Reagents and Conditions
Nucleophiles: Amines, alcohols
Solvents: Dichloromethane, tetrahydrofuran (THF)
Catalysts: Lewis acids, bases
Major Products
Amides: Formed from reaction with amines
Esters: Formed from reaction with alcohols
Acids: Formed from hydrolysis
Aplicaciones Científicas De Investigación
2,2,3,3,4,5,5,5-Octafluoro-4-(trifluoromethyl)pentanoyl chloride is utilized in various scientific research applications:
Chemistry: Used as a building block in the synthesis of fluorinated compounds.
Biology: Investigated for its potential use in modifying biological molecules to enhance stability and activity.
Medicine: Explored for its role in drug development, particularly in creating compounds with improved pharmacokinetic properties.
Industry: Applied in the production of specialty chemicals and materials with high thermal and chemical resistance.
Mecanismo De Acción
The mechanism of action of 2,2,3,3,4,5,5,5-Octafluoro-4-(trifluoromethyl)pentanoyl chloride involves its reactivity with nucleophiles. The electron-withdrawing effect of the fluorine atoms makes the carbonyl carbon highly electrophilic, facilitating nucleophilic attack. This property is exploited in various synthetic applications to form stable fluorinated products.
Comparación Con Compuestos Similares
Similar Compounds
- 2,2,3,3,4,4,5,5-Octafluoro-1-pentanol
- 2,2,3,3,4,4,5,5-Octafluoro-1,6-hexanediol
Uniqueness
2,2,3,3,4,5,5,5-Octafluoro-4-(trifluoromethyl)pentanoyl chloride is unique due to its high degree of fluorination and the presence of a trifluoromethyl group. This combination imparts exceptional stability and reactivity, making it valuable in specialized applications where other compounds may not perform as effectively.
Propiedades
Número CAS |
88639-59-2 |
|---|---|
Fórmula molecular |
C6ClF11O |
Peso molecular |
332.50 g/mol |
Nombre IUPAC |
2,2,3,3,4,5,5,5-octafluoro-4-(trifluoromethyl)pentanoyl chloride |
InChI |
InChI=1S/C6ClF11O/c7-1(19)2(8,9)4(11,12)3(10,5(13,14)15)6(16,17)18 |
Clave InChI |
UBFSXPMSMVXQKO-UHFFFAOYSA-N |
SMILES canónico |
C(=O)(C(C(C(C(F)(F)F)(C(F)(F)F)F)(F)F)(F)F)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


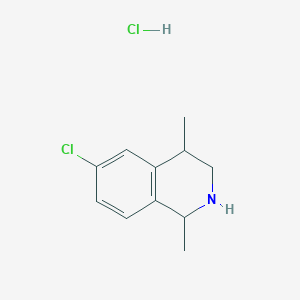
![(1H-Indeno[2,1-b]pyridin-9-yl)(4-nitrophenyl)methanone](/img/structure/B14394274.png)
![2-[Oxo(phenyl)acetyl]benzamide](/img/structure/B14394279.png)
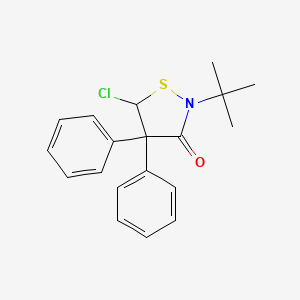
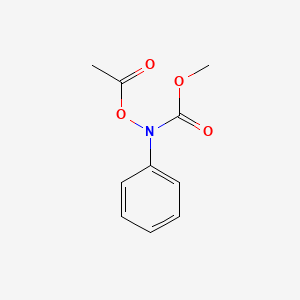
![N,N-Dimethyl-N'-[3-(2-oxo-2-phenylethoxy)phenyl]urea](/img/structure/B14394305.png)
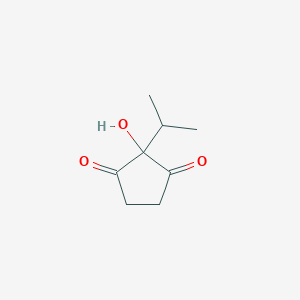

![3-{[3-(3-Aminophenyl)propyl]amino}propane-1-sulfonic acid](/img/structure/B14394324.png)
![2-[Bis(4-fluorophenyl)methylidene]-1lambda~4~,3-dithian-1-one](/img/structure/B14394334.png)
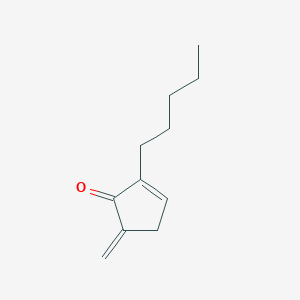
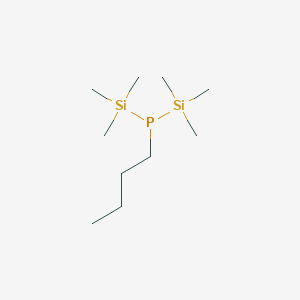
![1,4-Diamino-2,3-bis[4-(octyloxy)phenoxy]anthracene-9,10-dione](/img/structure/B14394369.png)
